molecular formula C10H13N3O4 B2489629 1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2193067-79-5

1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2489629
CAS No.: 2193067-79-5
M. Wt: 239.231
InChI Key: MDTGHYLDJBJSBR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a fused pyrimidine ring system with additional methyl and carboxylic acid functional groups, making it a valuable target in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimidine core. One common approach is the condensation of appropriate precursors such as malononitrile and ethyl acetoacetate under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Pyrimidine derivatives: These compounds share a similar pyrimidine core but may differ in functional groups and substitution patterns.

  • Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological effects.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h5,11H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTGHYLDJBJSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CC(CN2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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